
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a dimethylamino group and two hydroxyl groups attached to a dihydroquinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the dimethylamino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazoline core.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting their function. The hydroxyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain enzymatic activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl groups.
1,4-Dihydroquinazoline-6,7-diol: Lacks the dimethylamino group.
2-(Methylamino)-1,4-dihydroquinazoline-6,7-diol: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1,4-dihydroquinazoline-6,7-diol |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)10-11-5-6-3-8(14)9(15)4-7(6)12-10/h3-4,14-15H,5H2,1-2H3,(H,11,12) |
Clave InChI |
WNTWFIHSJGAPPZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NCC2=CC(=C(C=C2N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


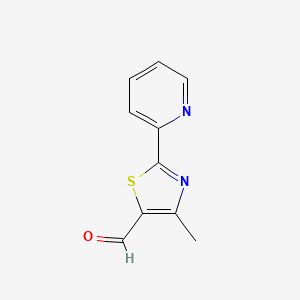
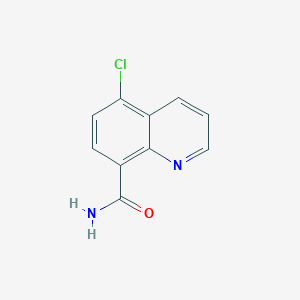
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)

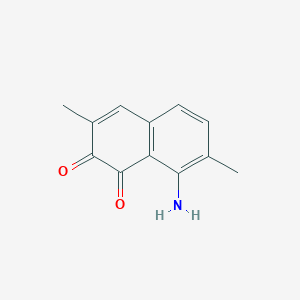

![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)


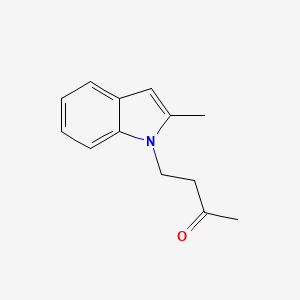
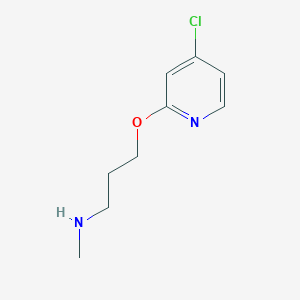

![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)
